tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate is a chemical compound with the molecular formula C₁₁H₁₅BrN₂O₂ and a molecular weight of approximately 287.15 g/mol. It is classified as a carbamate, which is a type of chemical compound derived from carbamic acid. The structure features a pyridine ring substituted with a bromine atom at the 5-position and a methyl group at the 3-position, along with a tert-butyl carbamate moiety. The compound is typically encountered as a white to off-white powder or crystalline solid and has applications in various fields, including medicinal chemistry and organic synthesis .
These reactions are essential for modifying the compound for specific applications in drug development or material science .
Further research is necessary to elucidate the specific biological activities associated with this compound .
The synthesis of tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate typically involves several steps:
These methods highlight the versatility of synthetic approaches available for creating this compound .
tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate has potential applications in:
Several compounds share structural similarities with tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate, including:
Compound Name | Similarity Index |
---|---|
tert-Butyl (4-bromopyridin-2-yl)carbamate | 0.86 |
tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | 0.82 |
tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate | 0.82 |
tert-Butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate | 0.81 |
tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate | 0.81 |
The uniqueness of tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate lies in its specific substitution pattern on the pyridine ring and its functional groups, which may impart distinct chemical reactivity and biological properties compared to its analogs. This specificity can lead to unique interactions in biological systems or novel synthetic pathways in